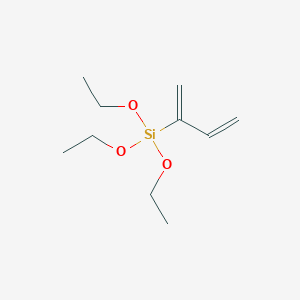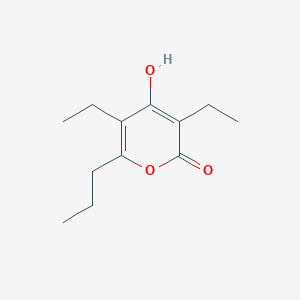
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of 2H-pyran-2-ones. This compound is characterized by its unique structure, which includes a pyran ring with various substituents such as ethyl, hydroxy, and propyl groups. Compounds in this class are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the use of intermolecular hetero-Diels–Alder reactions between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: The ethyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyran derivatives, and various substituted pyran-2-ones.
Aplicaciones Científicas De Investigación
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-5,6-dimethyl-2H-pyran-2-one: Similar in structure but with different substituents.
2H-pyran-2-one, tetrahydro-6-methyl-: Another pyran derivative with a different substitution pattern.
2H-pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A related compound with a different functional group arrangement.
Uniqueness
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Propiedades
Número CAS |
114191-88-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,5-diethyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-7-10-8(5-2)11(13)9(6-3)12(14)15-10/h13H,4-7H2,1-3H3 |
Clave InChI |
JZGLIGKICIEGIG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(C(=O)O1)CC)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
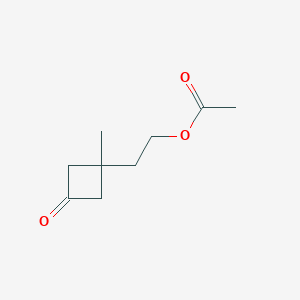

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
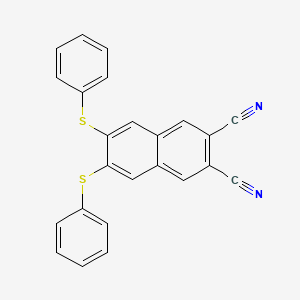

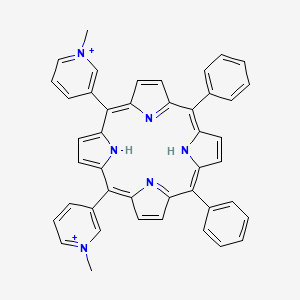

![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
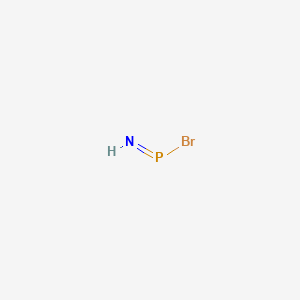
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

